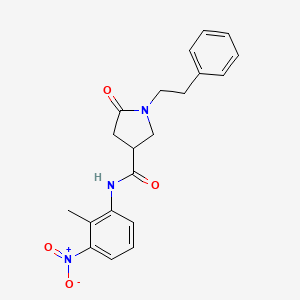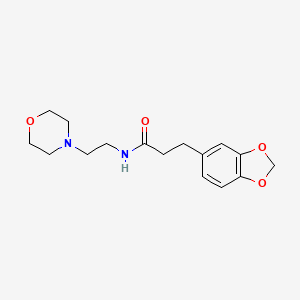
N-(1-pyridin-4-ylethyl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-pyridin-4-ylethyl)furan-3-carboxamide, commonly known as PEFAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PEFAC is a small molecule inhibitor that targets the protein-protein interaction between the transcription factor c-Myc and its binding partner Max. This interaction is critical for the regulation of cell growth and proliferation, making PEFAC a promising candidate for the development of anticancer drugs.
作用機序
PEFAC exerts its anticancer effects by inhibiting the protein-protein interaction between c-Myc and Max. This interaction is critical for the formation of the c-Myc-Max heterodimer, which binds to DNA and regulates the expression of genes involved in cell growth and proliferation. By disrupting this interaction, PEFAC prevents the formation of the c-Myc-Max heterodimer and inhibits the transcription of c-Myc target genes. This leads to the suppression of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
PEFAC has been shown to have specific biochemical and physiological effects on cancer cells. It has been demonstrated to induce G1 cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. PEFAC also inhibits the migration and invasion of cancer cells, which are critical for metastasis. Moreover, PEFAC has been shown to reduce the expression of angiogenic factors, such as VEGF, which are involved in the formation of new blood vessels that supply nutrients to tumors. These effects make PEFAC a promising candidate for the development of anticancer drugs.
実験室実験の利点と制限
PEFAC has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for large-scale production. It has also been shown to have high specificity and selectivity for c-Myc, making it a valuable tool for studying the role of c-Myc in cancer. However, PEFAC has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. Moreover, PEFAC has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
将来の方向性
There are several future directions for research on PEFAC. One area of interest is the development of PEFAC analogs with improved pharmacokinetics and toxicity profiles. Another area of interest is the investigation of PEFAC in combination with other anticancer drugs, to enhance their efficacy and reduce toxicity. Moreover, the role of c-Myc in other diseases, such as diabetes and neurodegenerative disorders, is an area of emerging interest, and PEFAC may have potential therapeutic applications in these areas as well. Finally, the development of PEFAC-based imaging agents for the detection of c-Myc expression in tumors is an area of active research.
合成法
PEFAC can be synthesized through a multi-step process that involves the reaction of 4-bromomethylpyridine with furan-3-carboxylic acid, followed by N-alkylation with 2-chloroethylamine hydrochloride. The resulting product is then subjected to a series of purification steps, including recrystallization and column chromatography, to obtain pure PEFAC. This synthesis method has been optimized to yield high purity and high yield of PEFAC, making it suitable for large-scale production.
科学的研究の応用
PEFAC has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. The c-Myc protein is overexpressed in many types of cancer, and its inhibition has been shown to suppress tumor growth and induce apoptosis. PEFAC has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Moreover, PEFAC has been shown to synergize with other anticancer drugs, such as paclitaxel and doxorubicin, to enhance their efficacy.
特性
IUPAC Name |
N-(1-pyridin-4-ylethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9(10-2-5-13-6-3-10)14-12(15)11-4-7-16-8-11/h2-9H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEFICOBULQWGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

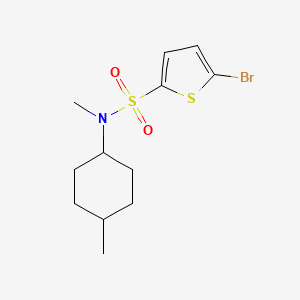
![N-[1-(3-chlorophenyl)ethyl]-4-methylsulfonylaniline](/img/structure/B7495571.png)
![2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7495578.png)
![ethyl 5-[(2,2-dichloropropanoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B7495586.png)
![[2-[(3-ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495594.png)
![N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7495597.png)
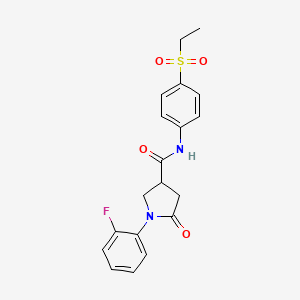
![2-[[4-(4-ethylpiperazin-1-yl)-3-nitrobenzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7495612.png)
![[2-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495614.png)
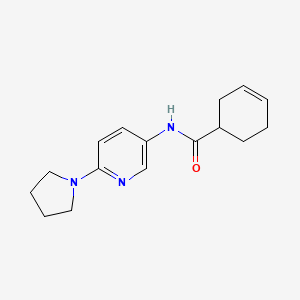
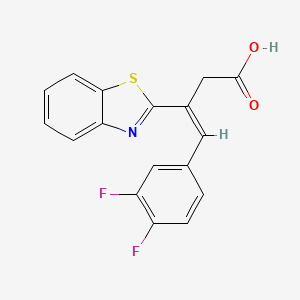
![[2-[1-(1-adamantyl)ethylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495628.png)
